2,6-Diiodo-4-(trifluoromethyl)aniline
Overview
Description
2,6-Diiodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3I2N It is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-(trifluoromethyl)aniline typically involves the halogenation of 4-(trifluoromethyl)aniline. One common method includes the iodination of 4-(trifluoromethyl)aniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,6-diazido-4-(trifluoromethyl)aniline.
Scientific Research Applications
2,6-Diiodo-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs containing iodine.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,6-Diiodo-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the iodine atoms may facilitate the compound’s incorporation into biomolecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-(trifluoromethyl)aniline
Uniqueness
2,6-Diiodo-4-(trifluoromethyl)aniline is unique due to the presence of iodine atoms, which can significantly alter its reactivity and biological activity compared to its brominated or chlorinated counterparts. The iodine atoms also make it suitable for applications requiring radiolabeling, which is not possible with bromine or chlorine.
Biological Activity
2,6-Diiodo-4-(trifluoromethyl)aniline (CAS No. 214400-66-5) is a halogenated aromatic amine notable for its potential biological activities. This compound features a trifluoromethyl group and two iodine substituents on the aniline ring, which may influence its biochemical interactions and therapeutic applications. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 412.92 g/mol. The presence of multiple halogens contributes to its unique chemical properties, potentially enhancing lipophilicity and reactivity.
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs, particularly those containing aniline derivatives, exhibit significant anticancer activity. For instance, anilino-1,4-naphthoquinone derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapies. These compounds demonstrated IC50 values in the nanomolar range, suggesting that this compound may similarly interact with key molecular targets in cancer cells .
Table 1: Comparison of IC50 Values for Related Compounds
Compound | Target | IC50 (nM) |
---|---|---|
Anilino-1,4-naphthoquinone 3 | EGFR | 3.96 |
Anilino-1,4-naphthoquinone 8 | EGFR | 11.42 |
Anilino-1,4-naphthoquinone 10 | EGFR | 18.64 |
This compound | TBD | TBD |
The biological activity of halogenated anilines is often attributed to their ability to interact with cellular membranes and enzymes due to their lipophilic nature. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells more effectively and exert its effects on intracellular targets.
Case Studies
While direct case studies specifically involving this compound are scarce, research into related compounds provides insight into its potential applications:
- EGFR Inhibition : Similar aniline derivatives have been shown to inhibit EGFR effectively, suggesting that this compound may also possess anticancer properties through this pathway .
- Antimicrobial Efficacy : Compounds exhibiting trifluoromethyl substitutions have been tested against pathogens such as E. coli and S. aureus, demonstrating significant antimicrobial activity .
Properties
IUPAC Name |
2,6-diiodo-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I2N/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAXEDWMWOZVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442609 | |
Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214400-66-5 | |
Record name | 2,6-diiodo-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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